molecular formula C10H8ClNO3 B12289336 Ethyl 2-chlorobenzo[d]oxazole-5-carboxylate

Ethyl 2-chlorobenzo[d]oxazole-5-carboxylate

Cat. No.: B12289336
M. Wt: 225.63 g/mol
InChI Key: CITVYVOCDYUARO-UHFFFAOYSA-N
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Description

Ethyl 2-chlorobenzo[d]oxazole-5-carboxylate is a chemical compound belonging to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of a chlorine atom at the 2-position and an ethyl ester group at the 5-position of the benzoxazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-chlorobenzo[d]oxazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzoic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction mixture is then heated to promote cyclization, forming the desired benzoxazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chlorobenzo[d]oxazole-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a suitable solvent like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.

    Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively, can facilitate hydrolysis.

Major Products Formed

    Substitution: Formation of various substituted benzoxazole derivatives.

    Oxidation: Formation of oxidized benzoxazole derivatives.

    Reduction: Formation of reduced benzoxazole derivatives.

    Hydrolysis: Formation of 2-chlorobenzo[d]oxazole-5-carboxylic acid.

Scientific Research Applications

Ethyl 2-chlorobenzo[d]oxazole-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-chlorobenzo[d]oxazole-5-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to the active site of the target molecule, leading to inhibition or activation of its function.

Comparison with Similar Compounds

Ethyl 2-chlorobenzo[d]oxazole-5-carboxylate can be compared with other benzoxazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

Ethyl 2-chlorobenzo[d]oxazole-5-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, highlighting mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure characterized by an oxazole ring fused with a chlorinated benzene moiety. This structural configuration contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound can bind to the active sites of specific enzymes, inhibiting their function. This inhibition can lead to various therapeutic effects, including antimicrobial and anticancer activities.
  • Cell Cycle Modulation : Studies have indicated that derivatives of similar compounds can induce cell cycle arrest in cancer cells, promoting apoptosis through pathways involving key proteins such as PARP-2 .
  • Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties, particularly in models of neurodegenerative diseases like Alzheimer's disease, by reducing neurotoxicity associated with beta-amyloid peptides .

Anticancer Properties

Numerous studies have reported the anticancer potential of this compound and its derivatives. For instance:

  • Cytotoxicity : Compounds related to this structure have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma). IC50 values as low as 3.79 µM have been reported for certain derivatives, indicating potent activity compared to standard treatments like sorafenib .
CompoundCell LineIC50 (µM)Activity Level
12MCF-73.79Highly Cytotoxic
11MCF-76.05Highly Cytotoxic
SorafenibMCF-77.26Standard Treatment

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. Its derivatives have been synthesized and tested against specific bacteria and fungi, showing promising results in inhibiting growth .

Case Studies

  • Neuroprotective Effects : In vitro studies involving PC12 cells exposed to beta-amyloid demonstrated that certain derivatives of this compound significantly increased cell viability and reduced apoptosis markers such as Bax/Bcl-2 ratios .
  • Anticancer Activity : A study evaluating multiple benzoxazole derivatives highlighted their ability to induce apoptosis in cancer cells through modulation of the Akt/GSK-3β/NF-κB signaling pathway, showcasing their potential as therapeutic agents in oncology .

Properties

Molecular Formula

C10H8ClNO3

Molecular Weight

225.63 g/mol

IUPAC Name

ethyl 2-chloro-1,3-benzoxazole-5-carboxylate

InChI

InChI=1S/C10H8ClNO3/c1-2-14-9(13)6-3-4-8-7(5-6)12-10(11)15-8/h3-5H,2H2,1H3

InChI Key

CITVYVOCDYUARO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)OC(=N2)Cl

Origin of Product

United States

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